叶酸-d2

描述

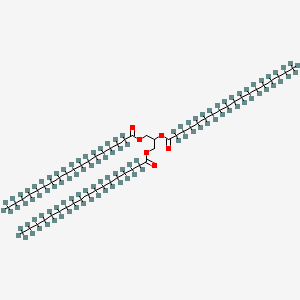

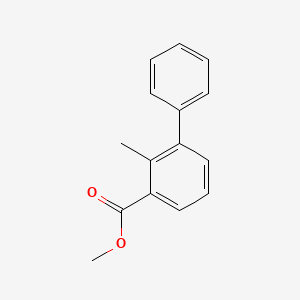

Folic Acid-d2, also known as folate or Vitamin B9, is a member of the B vitamin family and an essential cofactor for enzymes involved in DNA and RNA synthesis . It has a molecular formula of C19H17D2N7O6 and a molecular weight of 443.41 . It is a stable isotope labelled product .

Molecular Structure Analysis

The molecular structure of Folic Acid-d2 is complex, involving multiple functional groups. The exact structure is not provided in the retrieved papers, but it’s known that it contains a pteridine ring system attached to a para-aminobenzoic acid portion and a glutamate residue .Chemical Reactions Analysis

Folic acid is a redox-active molecule and can undergo oxidation and reduction reactions . It plays a crucial role in various metabolic pathways, including the synthesis of purines, pyrimidines, and methionine before incorporation into DNA or protein .科学研究应用

研究合成方法:开发了一种合成 3',5'-[2H2]叶酸 (d2-叶酸) 的方法,用于研究人类的叶酸代谢。这涉及在钯/碳催化剂存在下用氘气对 3',5'-二溴叶酸进行催化脱卤,为代谢研究提供了一个工具(Gregory 和 Toth,1988)。

物理化学和热学性质:对叶酸的物理化学和热学性质的研究揭示了粒径、微晶尺寸、热降解和熔点的改变,表明在营养保健品/药物制剂中具有潜在应用(J. S,2019)。

在心血管健康中的作用:研究表明,叶酸补充剂可以逆转心血管疾病患者的内皮功能障碍。叶酸提高了一氧化氮的生物利用度,可能预防或逆转心血管疾病的进展(Stanhewicz 和 Kenney,2017)。

对生殖和发育的影响:叶酸在各种妊娠结局中发挥着至关重要的作用,包括预防神经管缺陷和支持生殖健康(Tamura 和 Picciano,2006)。

益生菌菌株产生的叶酸:某些益生菌菌株可以在人体肠道中产生叶酸,为肠道稳态提供了这种维生素的补充来源(Strozzi 和 Mogna,2008)。

核酸递送中的靶向作用:叶酸偶联的聚合物已显示出特异性靶向基因递送系统的潜力,尤其是在过表达叶酸受体的细胞中。该应用可以提高转染效率(Lam 等人,2009)。

组织工程和再生医学:叶酸的无毒性和稳定性使其成为组织工程疗法和再生医学中的多功能成分。其特性增强了用于组织再生的生物材料的性能和生物学功能(Fernández-Villa 等人,2018)。

微生物感染和免疫调节:叶酸拮抗剂因其代谢速率加快而被用于治疗各种微生物感染,并用作抗炎或免疫抑制剂(Fernández-Villa 等人,2019)。

作用机制

- Humans cannot synthesize folic acid endogenously, so dietary intake or supplementation is necessary .

- It interacts with enzymes involved in:

- Folate pathway is linked to pyrimidine synthesis via thymidylate synthase (TS), providing dihydrofolate (DHF) to the cycle .

Target of Action

Mode of Action

Biochemical Pathways

Action Environment

未来方向

There is ongoing research on the potential impact of folic acid on various health conditions, including cancer risk . Future considerations for cancer risk may include gene interactions with nutrients and environmental factors . Moreover, there is a need to continually monitor fortification programs for accurate measures of their effect and the ability to address concerns as they arise .

生化分析

Biochemical Properties

Folic Acid-d2 participates in essential one-carbon pathways donating methyl-groups to choline phospholipids, creatine, epinephrine, and DNA . It forms water-insoluble complex compounds with divalent metals (Cu 2+, Fe 2+, Co 2+, etc.) and in biological fluids (blood), it forms stable adducts with these cations .

Cellular Effects

Folic Acid-d2 has significant effects on various types of cells and cellular processes. It can increase DNA de novo point mutations and improve endothelial function by increasing flow-mediated dilation levels .

Molecular Mechanism

At the molecular level, Folic Acid-d2 exerts its effects through various mechanisms. It plays a role as a cofactor in essential one-carbon pathways donating methyl-groups to choline phospholipids, creatine, epinephrine, and DNA . It also has a role in the elimination of divalent cations from the body .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Folic Acid-d2 can change over time. For example, using a 2H-folic acid tracer, folate breakdown rates in adult humans were estimated to be approximately 0.5% per day .

Dosage Effects in Animal Models

The effects of Folic Acid-d2 can vary with different dosages in animal models. For instance, in a study on the effects of folic acid supplementation on endothelial function markers in randomized controlled trials, it was found that folic acid supplementation significantly affected the percentage of flow-mediated dilation .

Metabolic Pathways

Folic Acid-d2 is involved in several metabolic pathways. It plays a major role in metabolism, carrying one-carbon units for synthesis of DNA-thymine, methionine, purine, and amino acids .

Transport and Distribution

Folic Acid-d2 is transported and distributed within cells and tissues through various mechanisms. Three types of folate and antifolate cellular transporters have been found, differing in tissue localization, substrate affinity, type of transferring, and optimal pH for function .

Subcellular Localization

Current studies are investigating the potential for Folic Acid-d2 to be localized in specific compartments or organelles within the cell .

属性

IUPAC Name |

(2S)-2-[[4-[[(2-amino-4-oxo-3H-pteridin-6-yl)-dideuteriomethyl]amino]benzoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,8,12,21H,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30)/t12-/m0/s1/i7D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVBPIULPVIDEAO-AJEQZRFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CN=C2C(=N1)C(=O)NC(=N2)N)NC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N7O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747821 | |

| Record name | N-(4-{[(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)(~2~H_2_)methyl]amino}benzoyl)-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

69022-87-3 | |

| Record name | N-(4-{[(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)(~2~H_2_)methyl]amino}benzoyl)-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: Why synthesize Folic Acid-d2 (specifically deuterated at the 3',5' positions)?

A1: Folic Acid-d2 serves as a valuable tool in studying folate metabolism in humans. [, ] By incorporating deuterium, a stable isotope of hydrogen, researchers can track the absorption, distribution, metabolism, and excretion of folic acid in the body. This approach provides critical insights into how our bodies utilize this essential vitamin.

Q2: How does the bioavailability of deuterium-labeled Folic Acid (d2-FA) compare to its hexaglutamyl form (d2-PteGlu6) in humans?

A2: Research indicates that while both forms are bioavailable, d2-FA exhibits substantially greater bioavailability than d2-PteGlu6. [] A study directly comparing the two forms in human subjects found that the bioavailability of d2-PteGlu6 was significantly lower than that of d2-FA when administered orally. This suggests that the human body may absorb and utilize the monoglutamyl form of folate more efficiently.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5H-[1,2,4]Triazolo[1',5':1,5]pyrazolo[3,4-b]pyridine](/img/structure/B588890.png)

amino}but-2-enenitrile](/img/structure/B588896.png)

![N-Cyclohexyl-N'-[4-(2,3-epoxypropoxy)phenyl]urea-d5](/img/structure/B588899.png)